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molecular formula C11H18N2S B8487537 2-Cyclopentyl-4-(((N-ethyl)amino)methyl)thiazole

2-Cyclopentyl-4-(((N-ethyl)amino)methyl)thiazole

Cat. No. B8487537
M. Wt: 210.34 g/mol
InChI Key: RRVUHYNTNLCVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616720

Procedure details

Using the procedure of Example 1Q, but replacing 4-(chloromethyl)-2-isopropylthiazole hydrochloride with 4-(chloromethyl)-2-cyclopentylthiazole hydrochloride and replacing 40% aqueous methylamine with 70% aqueous ethylamine provided, after purification of the residue by silica gel chromatography using 5% methanol in chloroform, 1.08 g (50%) of the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[N:5]=[C:6]([CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[S:7][CH:8]=1.[CH2:14]([NH2:16])[CH3:15]>>[CH:9]1([C:6]2[S:7][CH:8]=[C:4]([CH2:3][NH:16][CH2:14][CH3:15])[N:5]=2)[CH2:13][CH2:12][CH2:11][CH2:10]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC=1N=C(SC1)C1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided
CUSTOM
Type
CUSTOM
Details
after purification of the residue by silica gel chromatography

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)C=1SC=C(N1)CNCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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